Welcome to the BenchChem Online Store!
molecular formula C10H13NO2 B8664420 m-Tolylamino-acetic acid methyl ester

m-Tolylamino-acetic acid methyl ester

Cat. No. B8664420
M. Wt: 179.22 g/mol
InChI Key: NMTMIHYTJGZXLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04985427

Procedure details

A mixture of m-toluidine (55.0 g), methyl chloroacetate (85.0 g) and sodium bicarbonate (86.2 g) in acetonitrile (400 ml) was heated at reflux for 2 days under nitrogen. Ethyl acetate (250 ml) was added and the mixture was washed with water (2×250 ml), dried and evaporated to give an oil (120 g), a sample of which (1.4 g) was purified by FCC eluting with System A (3:7) to give the title compound (0.8 g) as a solid, m.p. 40°.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
86.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[CH:3]=1.Cl[CH2:10][C:11]([O:13][CH3:14])=[O:12].C(=O)(O)[O-].[Na+].C(OCC)(=O)C>C(#N)C>[CH3:14][O:13][C:11](=[O:12])[CH2:10][NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
NC1=CC(=CC=C1)C
Name
Quantity
85 g
Type
reactant
Smiles
ClCC(=O)OC
Name
Quantity
86.2 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 days under nitrogen
Duration
2 d
WASH
Type
WASH
Details
the mixture was washed with water (2×250 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(CNC1=CC(=CC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 120 g
YIELD: CALCULATEDPERCENTYIELD 130.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.